Cortistatin-14

Ghrelin Receptor GHS-R1a Neuroendocrinology

Cortistatin-14 (CST-14) uniquely activates all five SSTR subtypes (IC₅₀ 0.09–5 nM) and directly binds the ghrelin receptor GHS-R1a (Kd 460–540 nM)—dual pharmacology absent in Somatostatin-14 and clinical SST analogs like Octreotide. Procure CST-14 for: (i) maximal IL-1β suppression beyond SS-14 capability; (ii) selective EEG slow-wave sleep enhancement; (iii) SSTR/GHS-R pathway crosstalk in pituitary, hypothalamic, or neuroinflammation models. For research use only; not for human administration.

Molecular Formula C81H113N19O19S2
Molecular Weight 1721.0 g/mol
Cat. No. B8083240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCortistatin-14
Molecular FormulaC81H113N19O19S2
Molecular Weight1721.0 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)C6CCCN6)C(=O)NC(CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O
InChIInChI=1S/C81H113N19O19S2/c1-46(103)67-80(117)95-59(38-49-24-9-4-10-25-49)73(110)96-62(42-101)76(113)97-63(43-102)77(114)99-65(79(116)90-56(81(118)119)30-15-18-34-84)45-121-120-44-64(98-68(105)53-31-19-35-86-53)78(115)89-54(28-13-16-32-82)69(106)94-61(40-66(85)104)75(112)92-57(36-47-20-5-2-6-21-47)71(108)91-58(37-48-22-7-3-8-23-48)72(109)93-60(39-50-41-87-52-27-12-11-26-51(50)52)74(111)88-55(70(107)100-67)29-14-17-33-83/h2-12,20-27,41,46,53-65,67,86-87,101-103H,13-19,28-40,42-45,82-84H2,1H3,(H2,85,104)(H,88,111)(H,89,115)(H,90,116)(H,91,108)(H,92,112)(H,93,109)(H,94,106)(H,95,117)(H,96,110)(H,97,113)(H,98,105)(H,99,114)(H,100,107)(H,118,119)
InChIKeyDDRPLNQJNRBRNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cortistatin-14: A Somatostatin Receptor Pan-Agonist Neuropeptide with Differentiated Pharmacological Profile for Research Procurement


Cortistatin-14 (CST-14) is an endogenous cyclic neuropeptide consisting of 14 amino acids with a disulfide bridge between cysteine residues 2 and 13 [1]. It shares 11 of its 14 amino acid residues with somatostatin-14 (SS-14) and functions as a pan-agonist at all five somatostatin receptor subtypes (SSTR1–SSTR5) [2]. Beyond its SSTR-mediated activities, CST-14 uniquely binds to the growth hormone secretagogue receptor (GHS-R1a) with micromolar affinity—a property not shared by SS-14—and activates the human Mas-related G protein-coupled receptor MrgX2 [3][4]. This distinct receptor engagement profile underlies key functional differentiations from SS-14, including selective enhancement of slow-wave sleep and potentiated anti-inflammatory cytokine suppression [5][6].

Why Cortistatin-14 Cannot Be Replaced by Somatostatin-14 or Synthetic SST Analogs in Specialized Research Applications


Despite their high sequence homology and overlapping somatostatin receptor pharmacology, Cortistatin-14 exhibits a fundamentally broader receptor engagement profile that renders it non-interchangeable with Somatostatin-14 or clinically approved synthetic SST analogs such as Octreotide and Pasireotide [1]. Critically, SST-14 fails to bind GHS-R1a (ghrelin receptor), whereas CST-14 demonstrates direct competitive binding with an affinity of 4.6–5.4 × 10⁻⁷ M [2]. Furthermore, synthetic SST analogs with clinical optimization for SSTR2/SSTR5 selectivity (e.g., Octreotide: SSTR2 IC₅₀ 0.4–2.1 nM, SSTR5 IC₅₀ 5.6–32 nM) do not replicate CST-14's unique functional outputs, including the selective enhancement of electroencephalographic slow-wave activity during sleep and a remarkably greater suppression of interleukin-1β production in inflammatory models [3][4][5]. Procurement of Cortistatin-14 rather than generic SST-14 or clinical SST analogs is therefore essential for investigations specifically requiring ghrelinergic system engagement, sleep homeostatic modulation, or maximized anti-inflammatory cytokine inhibition that leverages its distinct receptor polypharmacology [6].

Quantitative Evidence Guide: Cortistatin-14 Differential Activity Versus Somatostatin-14 and SST Analogs


Direct GHS-R1a (Ghrelin Receptor) Binding: A Unique Pharmacological Property Absent in Somatostatin-14

Cortistatin-14 uniquely binds to the growth hormone secretagogue receptor (GHS-R1a) in human pituitary membranes, a property not shared by Somatostatin-14. In competitive radioligand binding assays using ¹²⁵I-Tyr-Ala-hexarelin, CST-14 completely displaced the radioligand with an affinity of 4.6–5.4 × 10⁻⁷ M, comparable to the endogenous ligand ghrelin, whereas none of the tested SRIH fragments (including SRIH 3–14, 7–14, 3–10, 7–10, 2–9) inhibited binding [1][2].

Ghrelin Receptor GHS-R1a Neuroendocrinology Pituitary

Somatostatin Receptor Subtype Binding Affinities: Comparative IC₅₀ Profile of Cortistatin-14

Cortistatin-14 acts as a pan-agonist across all five human somatostatin receptor subtypes with nanomolar potency. In radioligand displacement assays, CST-14 prevented Somatostatin-14 binding with IC₅₀ values of 5 nM (SSTR1), 0.09 nM (SSTR2), 0.3 nM (SSTR3), 0.2 nM (SSTR4), and 0.3 nM (SSTR5) [1]. In comparison, the clinically used synthetic SST analog Octreotide exhibits potent binding primarily to SSTR2 (IC₅₀ 0.4–2.1 nM) and SSTR5 (IC₅₀ 5.6–32 nM), with negligible affinity for SSTR1, SSTR3, and SSTR4 (IC₅₀ >1000 nM for each) [2].

Receptor Pharmacology SSTR Binding Radioligand Displacement GPCR

Enhanced Inhibition of Pro-Inflammatory Cytokine IL-1β Production Versus Somatostatin-14

In a direct comparative study assessing anti-inflammatory activity, Cortistatin-14 exerted a significantly greater inhibitory effect on endotoxin-stimulated interleukin-1β (IL-1β) production from murine peritoneal macrophages compared with Somatostatin-14 [1]. While CST-14 concentration-dependently displaced radiolabeled SST-14 binding and induced similar SSTR1 and SSTR4 activation albeit with lower potency, its suppression of IL-1β was described as 'remarkably greater' than that achieved by SST-14 in the same experimental system [2].

Anti-inflammatory Cytokine Inhibition Immunomodulation IL-1β

Selective Enhancement of Electroencephalographic Slow-Wave Sleep (SWS) and Slow-Wave Activity (SWA) Not Observed with Somatostatin

Intracerebroventricular administration of Cortistatin-14 selectively enhances EEG synchronization by promoting deep slow-wave sleep (SWS) during both light and dark periods in rats [1]. Critically, CST-14 increases the level of slow-wave activity (SWA) within deep SWS specifically during the first two hours following administration [2]. This sleep-modulating effect is a distinct property of CST-14 not shared by Somatostatin-14; in fact, the effects of cortistatin on cortical electrical activity and sleep are reported to be opposite to those elicited by somatostatin [3][4].

Sleep Neurobiology Electroencephalography Slow-Wave Sleep Neuropeptide

Endocrine Activity Equivalence: GH and Insulin Suppression Comparable to Somatostatin-14 in Humans

In controlled human clinical studies, Cortistatin-14 inhibits spontaneous growth hormone (GH) secretion and insulin secretion to the same extent as Somatostatin-14 when administered intravenously at equimolar doses (2.0 µg/kg/h) [1][2]. Specifically, CST-14 inhibited spontaneous GH secretion with a delta-area under the curve (-AUC) of -83.57 ± 44.8 µg/l/h compared with SS-14 at -186.1 ± 162.9 µg/l/h (both p<0.01 versus baseline), with no statistically significant difference between the two peptides [3]. Both peptides also similarly inhibited the GH response to GHRH and ghrelin stimulation [4].

Neuroendocrinology Growth Hormone Insulin Secretion Clinical Trial

Cortistatin-14: Defined Research Application Scenarios Based on Verified Differential Evidence


Investigating Ghrelinergic System Crosstalk and GHS-R1a-Mediated Signaling Pathways

CST-14 is uniquely suited for studies examining the intersection of somatostatinergic and ghrelinergic signaling due to its direct binding to GHS-R1a with an affinity of 460–540 nM, a property absent in SS-14 [1]. This scenario applies to pituitary research, hypothalamic circuit mapping, and appetite/metabolism studies where dual engagement of SSTR and GHS-R pathways is required. The compound enables elucidation of GHS-R1a downstream signaling cascades in native tissues without confounding by synthetic GHS analogs [2].

Sleep Homeostasis and Cortical Synchronization Neurobiology Research

Given its selective capacity to enhance EEG slow-wave activity (SWA) and promote deep slow-wave sleep (SWS) following central administration in rodent models, CST-14 is the appropriate neuropeptide tool for investigations into sleep homeostatic mechanisms, cortical network synchronization, and the neurochemical regulation of sleep architecture [3]. Somatostatin-14 and clinical SST analogs do not replicate this sleep-promoting phenotype and may exert opposite effects on cortical electrical activity [4].

Maximized Anti-Inflammatory Cytokine Suppression in Immune Cell Assays

In experimental models requiring potent suppression of pro-inflammatory cytokine cascades—particularly IL-1β-driven inflammation—CST-14 provides significantly greater inhibitory efficacy than SST-14 [5]. This application is relevant for immunopharmacology research using murine macrophage cultures, endotoxin challenge models, and neuroinflammation paradigms where differential cytokine modulation is a key outcome measure. Procurement of CST-14 over SST-14 is justified when maximal IL-1β suppression is the experimental priority [6].

Comprehensive SSTR Pan-Agonist Profiling with Balanced Subtype Potency

For receptor pharmacology studies requiring simultaneous activation of all five SSTR subtypes with nanomolar potency, CST-14 offers a balanced profile (IC₅₀ range: 0.09–5 nM across SSTR1–5) that contrasts with the restricted SSTR2/SSTR5 selectivity of clinical analogs like Octreotide . This makes CST-14 the preferred tool compound for investigating SSTR subtype contributions in tissues where SSTR1, SSTR3, or SSTR4 play predominant roles, or for developing SSTR pan-agonist reference standards in high-throughput screening campaigns [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cortistatin-14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.